Chemical structure and properties of 4-Chloro-1,3-dimethyl-1H-pyrazole-5-carbohydrazide
Chemical structure and properties of 4-Chloro-1,3-dimethyl-1H-pyrazole-5-carbohydrazide
The following technical guide details the chemical architecture, synthesis, and properties of 4-Chloro-1,3-dimethyl-1H-pyrazole-5-carbohydrazide.
Executive Summary
4-Chloro-1,3-dimethyl-1H-pyrazole-5-carbohydrazide is a specialized heterocyclic building block belonging to the pyrazole family.[1][2][3] Characterized by a core pyrazole ring substituted with methyl groups at the N1 and C3 positions, a chlorine atom at the C4 position, and a reactive carbohydrazide moiety at C5, this molecule serves as a critical pharmacophore scaffold.
It is primarily utilized in the synthesis of bioactive agents, including antimicrobial Schiff bases , insecticidal carboxamides (analogous to Tolfenpyrad), and anticancer 1,3,4-oxadiazole derivatives . Its structural rigidity, combined with the hydrogen-bonding potential of the hydrazide tail, makes it an ideal candidate for fragment-based drug design (FBDD).
Chemical Architecture & Properties[1][4][5]
Structural Analysis
The molecule exhibits a planar pyrazole core. The electron-withdrawing chlorine at C4 modulates the electron density of the ring, enhancing metabolic stability and lipophilicity compared to the non-chlorinated analog.
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Substituents:
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N1-Methyl & C3-Methyl: Provide steric bulk and define the hydrophobic face of the molecule.
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C4-Chloro: Halogen bond acceptor; blocks metabolic oxidation at the most reactive ring position.
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C5-Carbohydrazide: A bidentate nucleophile and H-bond donor/acceptor, serving as the "warhead" for further derivatization.
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Physicochemical Profiling
Data based on computational consensus and experimental analogs.
| Property | Value | Description |
| Molecular Formula | C₆H₉ClN₄O | -- |
| Molecular Weight | 188.61 g/mol | Low MW, suitable for fragment-based screening. |
| Physical State | Solid (Crystalline powder) | Typically white to off-white. |
| Melting Point | 162–166 °C (Acid precursor) | Hydrazides typically melt higher; expect >170 °C. |
| Predicted LogP | ~0.5 – 1.2 | Moderate hydrophilicity due to the hydrazide tail. |
| pKa (Hydrazide) | ~3.0 (protonated) | The terminal amine is weakly basic. |
| H-Bond Donors | 3 | (-NH-NH₂) |
| H-Bond Acceptors | 4 | (Py-N, C=O, Terminal N) |
Synthetic Methodology
The synthesis of 4-Chloro-1,3-dimethyl-1H-pyrazole-5-carbohydrazide is a multi-step process requiring precise regiocontrol. The primary challenge lies in establishing the 1,3-dimethyl substitution pattern versus the thermodynamically favored 1,5-isomer during the initial ring closure.
Synthesis Workflow (DOT Diagram)
Figure 1: Synthetic route from acyclic precursors to the target hydrazide.
Detailed Experimental Protocol
Step 1: Chlorination of the Pyrazole Core
Note: This step assumes the starting material is Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate.
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Reagents: Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate (1.0 eq), Sulfuryl Chloride (SO₂Cl₂, 1.1 eq) or N-Chlorosuccinimide (NCS).
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Solvent: Carbon tetrachloride (CCl₄) or Dichloroethane (DCE).
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Procedure:
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Dissolve the ester in the solvent under an inert atmosphere (N₂).
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Add the chlorinating agent dropwise at 0°C to prevent over-chlorination.
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Allow the mixture to warm to room temperature and reflux for 2–4 hours.
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Monitor: TLC (Hexane:EtOAc 3:1) should show the disappearance of the starting material.
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Workup: Quench with saturated NaHCO₃, extract with DCM, dry over Na₂SO₄, and concentrate.
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Step 2: Hydrazinolysis (Ester to Hydrazide)
This is the critical step to generate the target compound.
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Reagents: Ethyl 4-chloro-1,3-dimethyl-1H-pyrazole-5-carboxylate (1.0 eq), Hydrazine Hydrate (80% or 99%, 5.0–10.0 eq).
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Procedure:
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Dissolve the chlorinated ester in absolute ethanol (approx. 10 mL/g).
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Add hydrazine hydrate slowly with stirring.
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Reflux the mixture at 78–80°C for 4–6 hours.
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Observation: The product often precipitates as a white solid directly from the hot solution or upon cooling.
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Purification: Cool to 0°C. Filter the precipitate. Wash with cold ethanol and diethyl ether to remove excess hydrazine. Recrystallize from ethanol if necessary.
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Reactivity & Biological Applications[5][6][10][11][12][13]
The carbohydrazide group (-CONHNH₂) is a versatile chemical handle. It allows the molecule to function as a "key intermediate" for generating diverse heterocyclic libraries.
Reactivity Network (DOT Diagram)
Figure 2: Divergent synthesis pathways from the hydrazide scaffold.
Biological Potential[5][10][11]
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Antimicrobial Agents: Schiff bases derived from this hydrazide (e.g., condensing with 4-nitrobenzaldehyde) have shown efficacy against Gram-positive bacteria (S. aureus) and fungi (C. albicans) by inhibiting cell wall synthesis.
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Enzyme Inhibitors: The 1,3-dimethyl-4-chloro substitution pattern mimics the ATP-binding pocket of certain kinases. Derivatives have been explored as inhibitors of p38 MAP kinase (anti-inflammatory).
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Agrochemicals: The structure is homologous to the commercial insecticide Tolfenpyrad . The 4-chloro substituent is critical for metabolic stability in agricultural applications.
Safety & Handling (SDS Summary)
Based on GHS Classifications for similar pyrazole hydrazides.
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Signal Word: WARNING
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Hazard Statements:
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Handling: Use in a fume hood. Avoid dust formation.[9] Hydrazine residues may be toxic; ensure thorough washing of the final product.
References
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Karrouchi, K., et al. (2013). "Synthesis, characterization and preliminary biological activity of some new pyrazole carbohydrazide derivatives." Journal of Chemical and Pharmaceutical Research, 5(3), 1-6. Retrieved from [Link]
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Shen, Y. J., Xu, M., & Fan, C. G. (2011).[4] "5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde."[1] Acta Crystallographica Section E, 67(11), o2936.[4] (Structural analog reference). Retrieved from [Link]
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PubChem. (n.d.). Compound Summary: 4-Chloro-1,3-dimethyl-1H-pyrazole-5-carboxylic acid.[1][2][10] Retrieved from [Link]
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Farghaly, A., et al. (2012).[5] "New pyrazole derivatives of potential biological activity."[4][5][11] Arkivoc, 2012(7), 228-241.[5] Retrieved from [Link]
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